molecular formula C22H21F3N6O3S B1663144 8-Ethyl-5-oxo-2-[4-[[3-(trifluoromethyl)phenyl]carbamothioyl]piperazin-1-yl]pyrido[2,3-d]pyrimidine-6-carboxylic acid CAS No. 634175-34-1

8-Ethyl-5-oxo-2-[4-[[3-(trifluoromethyl)phenyl]carbamothioyl]piperazin-1-yl]pyrido[2,3-d]pyrimidine-6-carboxylic acid

Cat. No. B1663144
M. Wt: 506.5 g/mol
InChI Key: USYVBPXJSBDUTJ-UHFFFAOYSA-N
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Description

This compound, also known by its CAS number 634175-34-1, has a molecular formula of C22H21F3N6O3S and a molecular weight of 506.5 . It is a complex organic molecule with potential applications in pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a variety of functional groups present. The molecule includes a trifluoromethyl group, a carbamothioyl group, and a piperazine ring, among others . The exact crystal structure and other structural details may require more specialized resources or tools to analyze .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 506.5 and a molecular formula of C22H21F3N6O3S . More specific physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the available resources.

Scientific Research Applications

Antibacterial Properties

A study by Matsumoto and Minami (1975) found that derivatives of 8-Ethyl-5-oxo-2-piperazinyl pyrido[2,3-d]pyrimidine, including 8-ethyl and 8-vinyl derivatives, exhibited significant in vitro and in vivo antibacterial activity against gram-negative bacteria, including Pseudomonas aeruginosa, surpassing the efficacy of piromidic acid (Matsumoto & Minami, 1975).

Synthesis and Chemical Reactions

Youssef et al. (2011) explored the preparation and reactions of various derivatives of pyrido[2,3-d]pyrimidine-carboxylate, revealing biocidal properties against bacteria and fungi (Youssef et al., 2011).

Crystal Structure Analysis

The study by Zhang et al. (2011) on the crystal structure of a compound closely related to 8-Ethyl-5-oxo-2-piperazinyl pyrido[2,3-d]pyrimidine highlights the intermolecular hydrogen-bonding interactions and π–π stacking, contributing to a three-dimensional supramolecular structure (Zhang et al., 2011).

Antitumor and Antimicrobial Activities

Shindikar and Viswanathan (2005) synthesized novel fluoroquinolones based on the pyrido[2,3-d]pyrimidine structure, showing promising in vivo activity against Mycobacterium tuberculosis (Shindikar & Viswanathan, 2005).

Novel Derivatives Synthesis and Biological Evaluation

Shanmugasundaram et al. (2011) synthesized novel derivatives of pyrido[2,3-d]pyrimidine-carboxylate, which were confirmed by spectral analysis and screened for their antibacterial, antifungal, and antitumor activities (Shanmugasundaram et al., 2011).

Future Directions

The future directions for research on this compound are not specified in the available resources. Given its complex structure and potential pharmaceutical applications , it could be a subject of interest for further study in medicinal chemistry or drug development.

properties

IUPAC Name

8-ethyl-5-oxo-2-[4-[[3-(trifluoromethyl)phenyl]carbamothioyl]piperazin-1-yl]pyrido[2,3-d]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N6O3S/c1-2-29-12-16(19(33)34)17(32)15-11-26-20(28-18(15)29)30-6-8-31(9-7-30)21(35)27-14-5-3-4-13(10-14)22(23,24)25/h3-5,10-12H,2,6-9H2,1H3,(H,27,35)(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USYVBPXJSBDUTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCN(CC3)C(=S)NC4=CC=CC(=C4)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Ethyl-5-oxo-2-[4-[[3-(trifluoromethyl)phenyl]carbamothioyl]piperazin-1-yl]pyrido[2,3-d]pyrimidine-6-carboxylic acid

Synthesis routes and methods

Procedure details

Pipemidic acid (25 mg, 0.0824 mmol), 3-(trifluoromethyl)phenyl isothiocyanate (12.5 μL, 0.0824 mmol) and triethylamine (23 μL, 0.165 mmol) were used. Purification on silica yielded compound 11 in Table 1, below (31 mg, 75%). 1H NMR (300 MHz, CDCl3) δ 9.32 (s, 1H), 8.72 (s, 1H), 7.41-7.35 (m, 1H), 7.29-7.21 (m, 2H), 7.21-7.16 (m, 1H), 4.37 (q, J=7.10 Hz, 2H), 4.27-3.93 (m, 8H), 1.50 (t, J=7.04 Hz, 3H) ppm.
Quantity
25 mg
Type
reactant
Reaction Step One
Quantity
12.5 μL
Type
reactant
Reaction Step Two
Quantity
23 μL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Ethyl-5-oxo-2-[4-[[3-(trifluoromethyl)phenyl]carbamothioyl]piperazin-1-yl]pyrido[2,3-d]pyrimidine-6-carboxylic acid
Reactant of Route 2
8-Ethyl-5-oxo-2-[4-[[3-(trifluoromethyl)phenyl]carbamothioyl]piperazin-1-yl]pyrido[2,3-d]pyrimidine-6-carboxylic acid
Reactant of Route 3
8-Ethyl-5-oxo-2-[4-[[3-(trifluoromethyl)phenyl]carbamothioyl]piperazin-1-yl]pyrido[2,3-d]pyrimidine-6-carboxylic acid
Reactant of Route 4
8-Ethyl-5-oxo-2-[4-[[3-(trifluoromethyl)phenyl]carbamothioyl]piperazin-1-yl]pyrido[2,3-d]pyrimidine-6-carboxylic acid

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